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Compound of Interest

Compound Name: 4-Hydroxy-2-nitrobenzaldehyde

Cat. No.: B1583022 Get Quote

A detailed comparative analysis of the spectroscopic signatures of 4-Hydroxy-2-
nitrobenzaldehyde and its positional isomers, providing researchers, scientists, and drug

development professionals with critical data for identification and characterization.

In the realm of organic chemistry and drug development, the precise identification of molecular

structure is paramount. Positional isomers, compounds with the same molecular formula but

different arrangements of functional groups on a core structure, often exhibit distinct physical,

chemical, and biological properties. This guide provides a comprehensive spectroscopic

comparison of 4-Hydroxy-2-nitrobenzaldehyde and its key isomers: 4-Hydroxy-3-

nitrobenzaldehyde, 2-Hydroxy-4-nitrobenzaldehyde, 2-Hydroxy-5-nitrobenzaldehyde, and 5-

Hydroxy-2-nitrobenzaldehyde. Through a detailed examination of their Nuclear Magnetic

Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

spectra, this guide offers a foundational dataset for their unambiguous differentiation.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-Hydroxy-2-
nitrobenzaldehyde and its isomers, facilitating a direct comparison of their characteristic

spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides insights into the chemical environment of hydrogen atoms

within a molecule. The chemical shifts (δ) are influenced by the electron density around the
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proton, which is in turn affected by the positions of the hydroxyl (-OH), nitro (-NO₂), and

aldehyde (-CHO) groups on the benzene ring.

Compound
Aldehyde H (δ,
ppm)

Aromatic H (δ,
ppm)

Hydroxyl H (δ,
ppm)

Solvent

4-Hydroxy-2-

nitrobenzaldehyd

e

~10.3 ~7.5-8.2 ~11.0 DMSO-d₆

4-Hydroxy-3-

nitrobenzaldehyd

e[1]

9.88
7.33 (d), 8.17

(dd), 8.43 (d)
11.5 (br s) DMSO-d₆

2-Hydroxy-4-

nitrobenzaldehyd

e[2]

10.2 7.8-8.5 ~11.8 DMSO-d₆

2-Hydroxy-5-

nitrobenzaldehyd

e

10.3
7.2 (d), 8.4 (dd),

8.8 (d)
12.0 (br s) DMSO-d₆

5-Hydroxy-2-

nitrobenzaldehyd

e[3][4]

10.4 7.3-8.2 ~10.9 DMSO-d₆

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data

is compiled from various sources and may not be exhaustive.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

The chemical shifts of the carbon atoms are sensitive to their local electronic environment,

allowing for differentiation between isomers.
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Compound
Aldehyde C (δ,
ppm)

Aromatic C (δ,
ppm)

Solvent

4-Hydroxy-2-

nitrobenzaldehyde
~190 ~115-165 Not specified

4-Hydroxy-3-

nitrobenzaldehyde[5]
~191 ~120-160 Polysol

2-Hydroxy-4-

nitrobenzaldehyde
~192 ~118-164 Not specified

2-Hydroxy-5-

nitrobenzaldehyde
~190 ~115-162 Not specified

5-Hydroxy-2-

nitrobenzaldehyde[6]
Not specified Not specified Not specified

Note: Access to complete and verified ¹³C NMR data is limited in public databases. The

provided data is based on available information and may be incomplete.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. Key vibrational bands for these isomers include those for

the hydroxyl, aldehyde, and nitro groups.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://spectrabase.com/spectrum/58Jqajz5pbj
https://dev.spectrabase.com/spectrum/A7zj1dngtqv
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound O-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) NO₂ Stretch (cm⁻¹)

4-Hydroxy-2-

nitrobenzaldehyde[7]
~3200-3500 (broad) ~1680-1700 ~1520 & ~1340

4-Hydroxy-3-

nitrobenzaldehyde
~3200-3500 (broad) ~1680-1700 ~1530 & ~1350

2-Hydroxy-4-

nitrobenzaldehyde[8]
~3100-3400 (broad) ~1670-1690 ~1525 & ~1345

2-Hydroxy-5-

nitrobenzaldehyde[9]

[10][11]

~3100-3400 (broad) ~1660-1680 ~1540 & ~1330

5-Hydroxy-2-

nitrobenzaldehyde[12]

[13][14]

~3200-3500 (broad) ~1670-1690 ~1520 & ~1340

Note: The position and shape of the O-H stretch are often broad due to hydrogen bonding. The

nitro group exhibits both symmetric and asymmetric stretching modes.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering clues to its structure. For all these

isomers, the molecular formula is C₇H₅NO₄, and the molecular weight is approximately 167.12

g/mol .

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-2-nitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-nitrobenzaldehyde
https://dev.spectrabase.com/spectrum/8WuzRjhIIE8
https://webbook.nist.gov/cgi/inchi?ID=C97518&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/inchi?ID=C97518&Type=IR-SPEC&Index=0
https://webbook.nist.gov/cgi/cbook.cgi?ID=C42454068&Mask=80
https://m.chemicalbook.com/SpectrumEN_42454-06-8_IR1.htm
https://spectrabase.com/spectrum/39qERQzoUFd
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

4-Hydroxy-2-

nitrobenzaldehyde[7]
167 137, 121, 93, 65

4-Hydroxy-3-

nitrobenzaldehyde
167 137, 121, 93, 65

2-Hydroxy-4-

nitrobenzaldehyde[8]
167 137, 121, 93, 65

2-Hydroxy-5-

nitrobenzaldehyde
167 137, 121, 93, 65

5-Hydroxy-2-

nitrobenzaldehyde[3]
167 137, 117, 90, 63

Note: Fragmentation patterns can be very similar for isomers and may require high-resolution

mass spectrometry for detailed analysis.

Experimental Protocols
Detailed methodologies are crucial for the reproducible and reliable spectroscopic analysis of

4-Hydroxy-2-nitrobenzaldehyde and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a 30° pulse angle, a 2-4 second

acquisition time, and a 1-5 second relaxation delay.[15]

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

significantly larger number of scans will be required compared to ¹H NMR to obtain a good
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signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier

transformation, phase correction, and baseline correction. Reference the chemical shifts to

the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

Attenuated Total Reflectance (ATR) crystal. Ensure firm and even pressure is applied using

the press arm for good contact.[15]

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.

Spectrum Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[16]

Data Analysis: The resulting spectrum is typically displayed as transmittance or absorbance

versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.[17]

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness) is typically used.
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Inlet Temperature: Set to a temperature that ensures efficient vaporization without thermal

degradation (e.g., 250 °C).[17]

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2

minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280

°C) and hold for several minutes.

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).[17]

MS Conditions:

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[17]

Mass Range: Scan a mass range appropriate for the compound and expected fragments

(e.g., m/z 40-400).

Data Analysis: Identify the compound based on its retention time and by comparing its mass

spectrum to a reference library (e.g., NIST).

Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for isomer

differentiation and the relationship between the different analytical techniques.
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A general workflow for the spectroscopic analysis and identification of isomers.
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Spectroscopic Techniques

Structural Information Obtained
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Logical relationship of how different spectroscopic techniques contribute to isomer
differentiation.

In conclusion, while the isomers of hydroxy-nitrobenzaldehyde share the same molecular

formula and weight, their distinct substitution patterns give rise to unique spectroscopic

fingerprints. A multi-technique approach, combining NMR, IR, and MS, is essential for their

accurate and reliable identification. This guide provides a valuable resource for researchers by

consolidating available data and outlining standardized experimental protocols, thereby

facilitating further research and development in fields where these compounds play a crucial

role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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